N-[4-bromo-2-[3-[(4-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide
Overview
Description
N-[4-bromo-2-[3-[(4-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and is further modified with bromo and chlorobenzyl groups, enhancing its reactivity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-[3-[(4-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the bromo and chlorobenzyl groups through substitution reactions. The final step involves the acylation of the phenyl ring to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-[3-[(4-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-bromo-2-[3-[(4-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-[3-[(4-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline core is known to interact with DNA and proteins, potentially disrupting biological processes. The bromo and chlorobenzyl groups enhance its binding affinity and specificity, allowing it to modulate various pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 2-Bromo-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
N-[4-bromo-2-[3-[(4-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide stands out due to its unique combination of a quinoxaline core with bromo and chlorobenzyl groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[4-bromo-2-[3-[(4-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrClN3O2/c1-14(29)26-19-11-8-16(24)12-18(19)22-23(28-21-5-3-2-4-20(21)27-22)30-13-15-6-9-17(25)10-7-15/h2-12H,13H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLQCRXRAMYOQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N=C2OCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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